molecular formula C13H17FN2S B5883690 N-(2-fluorophenyl)azepane-1-carbothioamide

N-(2-fluorophenyl)azepane-1-carbothioamide

Cat. No.: B5883690
M. Wt: 252.35 g/mol
InChI Key: DOPHYPKORBTPAO-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)azepane-1-carbothioamide is a chemical compound that belongs to the class of azepane derivatives It is characterized by the presence of a fluorophenyl group attached to an azepane ring, which is further connected to a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)azepane-1-carbothioamide typically involves the reaction of 2-fluoroaniline with azepane-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)azepane-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorophenyl)azepane-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)azepane-1-carbothioamide involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The carbothioamide group can form hydrogen bonds with target molecules, further stabilizing the interaction. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dibromo-6-fluorophenyl)azepane-1-carbothioamide
  • Azepane-1-carbothioamide
  • Indoline-1-carbothioamide
  • 1,2,4-oxadiazole-3-carbothioamide
  • Thiophene-2-carbothioamide

Uniqueness

N-(2-fluorophenyl)azepane-1-carbothioamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-(2-fluorophenyl)azepane-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2S/c14-11-7-3-4-8-12(11)15-13(17)16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPHYPKORBTPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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